2,6-Dichlorobenzoxazole
Overview
Description
2,6-Dichlorobenzoxazole is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of benzoxazole, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring. This compound is a solid at room temperature and is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Dichlorobenzoxazole involves the reaction of 2-aminophenol with trichloromethyl chloroformate in the presence of a catalyst such as dimethylformamide. The reaction is typically carried out in a solvent like toluene at temperatures ranging from 40 to 70 degrees Celsius. The mixture is then heated to 60-100 degrees Celsius to complete the reaction .
Another method involves the use of 2-sulfhydryl-6-chlorobenzoxazole and di(trichloromethyl)carbonate. This reaction is carried out by heating the mixture to 50 degrees Celsius and then gradually increasing the temperature to 80-110 degrees Celsius. The reaction is maintained at this temperature for 0.5-3 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzoxazolone using phosphorus pentachloride or chlorine gas. The reaction is conducted in a solvent such as toluene, with the temperature carefully controlled to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the benzoxazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,6-Dichlorobenzoxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pesticides and herbicides, particularly as an intermediate in the synthesis of fenoxaprop, a phenoxy carboxylic acid herbicide
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzoxazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with essential biochemical pathways. For instance, it may inhibit enzymes involved in cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
- 2-Chlorobenzoxazole
- 2,3-Dichlorobenzoxazole
- 2,6-Difluorobenzoxazole
Comparison: 2,6-Dichlorobenzoxazole is unique due to the presence of two chlorine atoms at specific positions on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,6-dichloro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVQTPZQNHQLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189769 | |
Record name | 2,6-Dichlorobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-82-7 | |
Record name | 2,6-Dichlorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3621-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorobenzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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